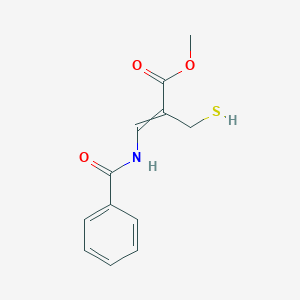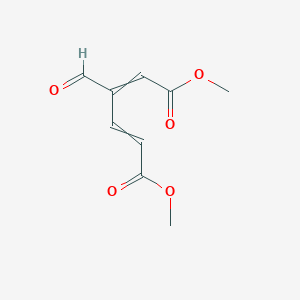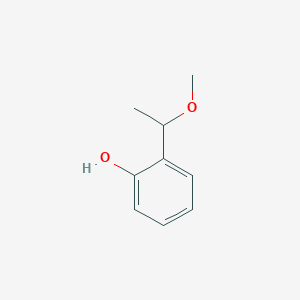
2-(1-Methoxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxyethyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)phenol can be achieved through several methods. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a reaction with methoxide-bromide . Another method involves the Grignard reaction, where para-chlorophenol or para-bromophenol is reacted with magnesium in a solvent such as ether or tetrahydrofuran (THF) to produce the corresponding Grignard reagent. This reagent is then reacted with ethylene oxide to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of advanced techniques and equipment ensures high yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxyethyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Sodium dichromate, chromium trioxide
Reducing Agents: Sodium borohydride, tin(II) chloride
Electrophiles: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Methoxyethyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Methoxyethyl)phenol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group in the phenol moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2-(1-Methoxyethyl)phenol can be compared with other phenolic compounds such as:
Phenol: A simple phenolic compound with a hydroxyl group attached directly to the benzene ring.
4-Methoxyphenol: Contains a methoxy group (-OCH3) attached to the benzene ring in the para position relative to the hydroxyl group.
2-Methoxyphenol (Guaiacol): Contains a methoxy group in the ortho position relative to the hydroxyl group.
Propriétés
Numéro CAS |
111982-82-2 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(1-methoxyethyl)phenol |
InChI |
InChI=1S/C9H12O2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 |
Clé InChI |
VSLRTPWMYWRLTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


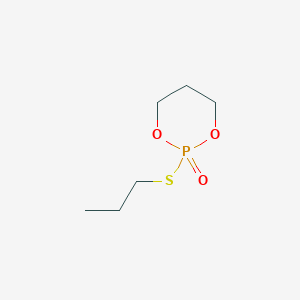
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
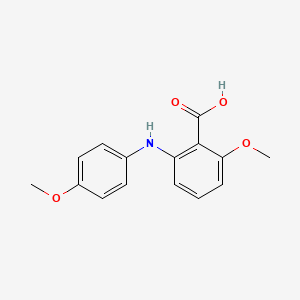
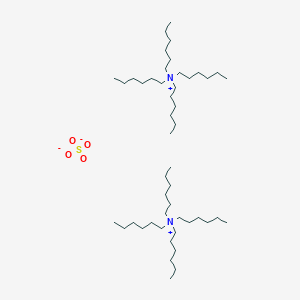
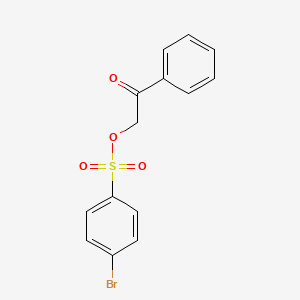

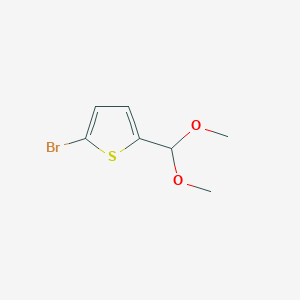
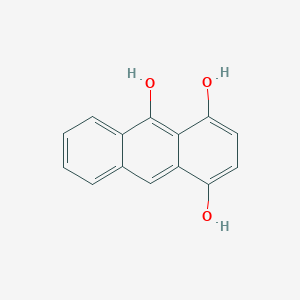
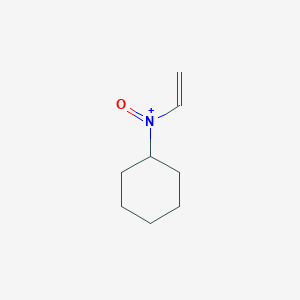
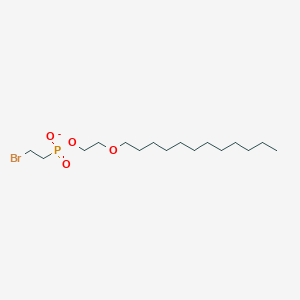
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
